(R)-2-Aminooctanoic acid
Overview
Description
®-2-Aminooctanoic acid is an organic compound that belongs to the class of amino acids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by the presence of an amino group (-NH2) attached to the second carbon of an octanoic acid chain, which consists of eight carbon atoms. The ® configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminooctanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to ensure the desired ® configuration. Another method involves the resolution of racemic mixtures, where a mixture of both ® and (S) enantiomers is separated using chiral chromatography or enzymatic resolution.
Industrial Production Methods: In industrial settings, ®-2-Aminooctanoic acid can be produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired enantiomer with high yield and purity. The fermentation broth is then subjected to purification processes, including crystallization and chromatography, to isolate the pure ®-2-Aminooctanoic acid.
Chemical Reactions Analysis
Types of Reactions: ®-2-Aminooctanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Scientific Research Applications
®-2-Aminooctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of peptides and proteins, playing a crucial role in studying protein structure and function.
Medicine: It is investigated for its potential therapeutic applications, including its role in developing drugs for neurological disorders and metabolic diseases.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Aminooctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. It can also act as a neurotransmitter or neuromodulator, affecting signal transduction pathways in the nervous system. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-2-Aminooctanoic acid can be compared with other similar amino acids, such as (S)-2-Aminooctanoic acid, ®-2-Aminobutanoic acid, and ®-2-Aminodecanoic acid. The uniqueness of ®-2-Aminooctanoic acid lies in its specific chain length and chiral configuration, which influence its chemical reactivity and biological activity. For example:
(S)-2-Aminooctanoic acid: The enantiomer of ®-2-Aminooctanoic acid with different spatial arrangement and potentially different biological activity.
®-2-Aminobutanoic acid: A shorter chain amino acid with different physical and chemical properties.
®-2-Aminodecanoic acid: A longer chain amino acid with different solubility and reactivity.
Properties
IUPAC Name |
(2R)-2-aminooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBCGQVQXPRLD-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364602 | |
Record name | (R)-2-AMINOOCTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106819-03-8 | |
Record name | (R)-2-AMINOOCTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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